molecular formula C14H13Cl2N3OS B2715524 (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one CAS No. 462623-06-9

(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2715524
CAS No.: 462623-06-9
M. Wt: 342.24
InChI Key: GAJQRNQNXCITNC-GHXNOFRVSA-N
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Description

(Z)-5-(2,4-Dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound based on the 4-thiazolidinone core structure, a scaffold recognized for its broad spectrum of biological activities . 5-Arylidene derivatives of thiazolidinone, like this one, have been identified as particularly promising for anticancer research. The mechanisms of antitumor activity for such compounds may be associated with their affinity for specific bio-targets, including phosphatase of regenerating liver (PRL-3) and non-membrane protein tyrosine phosphatase (SHP-2) . The related compound 5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H) has been shown to form stable crystalline structures with intramolecular hydrogen bonds and near-coplanar conformation, which may influence its biological activity . The piperazine moiety in this molecule is a common pharmacophore that can enhance solubility and bioavailability, making it a valuable building block in medicinal chemistry for developing new therapeutic agents. This product is intended for research purposes, such as in vitro biological screening and as a reference standard in the development of novel inhibitors. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-piperazin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3OS/c15-10-2-1-9(11(16)8-10)7-12-13(20)18-14(21-12)19-5-3-17-4-6-19/h1-2,7-8,17H,3-6H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJQRNQNXCITNC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(piperazin-1-yl)thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives, such as the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In the field of medicine, this compound has been investigated for its potential as an anticancer agent. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable for the production of various chemical products.

Mechanism of Action

The mechanism of action of (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Structural analogs of this compound differ primarily in the substituents at positions 2 (piperazine vs. other amines) and 5 (benzylidene substituents). Key examples include:

Compound Structure Position 2 Substituent Position 5 Substituent Key Properties/Activities
(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one Piperazin-1-yl 2,4-Dichlorophenyl Enhanced lipophilicity due to Cl substituents; potential antibacterial/antifungal activity inferred from similar analogs .
(Z)-5-(2,4-dihydroxybenzylidene)-2-(benzylamino)thiazol-4(5H)-one (Compound 8) Benzylamino 2,4-Dihydroxyphenyl Potent tyrosinase inhibitor (IC50 = 0.45 µM vs. kojic acid IC50 = 47.7 µM) due to H-bond donor capacity of hydroxyl groups .
(Z)-5-(2,4-difluorobenzylidene)-2-(benzylamino)thiazol-4(5H)-one (Compound 3) Benzylamino 2,4-Difluorophenyl Weak tyrosinase inhibition (IC50 > 300 µM), as fluorine acts only as an H-bond acceptor .
(Z)-5-(4-chlorobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one Piperidin-1-yl 4-Chlorophenyl Studied as bacterial efflux pump inhibitor; conformational stability in varied environments .
(Z)-5-(3-Phenoxybenzylidene)-2-(4-morpholinopiperidin-1-yl)imidazol-4(5H)-one 4-Morpholinopiperidin-1-yl 3-Phenoxybenzylidene Antibiotic enhancer against multidrug-resistant bacteria; synthesized via solvent-free amine substitution .

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance lipophilicity but may reduce tyrosinase inhibition compared to hydroxyl groups .
  • Piperazine vs. Piperidine/Morpholine : Piperazine’s tertiary amine structure may improve solubility and binding affinity in biological targets .
  • Hydrogen-Bond Donors (e.g., -OH): Critical for high tyrosinase inhibition, as seen in compound 8 .
Tyrosinase Inhibition
  • Hydroxyl-Substituted Analogs : Compound 8 (2,4-dihydroxybenzylidene) shows 106-fold greater potency than kojic acid due to H-bond interactions .
  • Chlorinated Analogs : The 2,4-dichloro substitution may enhance antimicrobial activity but lacks tyrosinase inhibition due to poor H-bond donation .
Antibacterial/Antifungal Activity
  • Piperazine Derivatives : Exhibit moderate activity against Gram-positive bacteria (MIC50 = 8–32 µg/mL) .
  • Morpholine Derivatives : Act as antibiotic enhancers, reducing efflux pump activity in Staphylococcus aureus .
Anticancer Activity
  • Imidazolone Derivatives : Show ABCB1 modulation, reversing multidrug resistance in cancer cells .

Physicochemical Properties

Property This compound (Z)-5-(4-Chlorobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one
Molecular Weight 343.2 g/mol 328.8 g/mol
Solubility Low in water; moderate in DMSO Low in water; high in DMSO
Melting Point 245–247°C 248–252°C
Stability Stable under reflux conditions Conformationally stable in polar solvents

Biological Activity

(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of thiazolidine derivatives with piperazine and 2,4-dichlorobenzaldehyde. The reaction conditions often include reflux in organic solvents such as ethanol or dichloromethane, with the use of catalysts like triethylamine to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of thiazolones exhibit notable antimicrobial activities. A study on hybrid compounds containing thiazolidinedione and piperazine moieties demonstrated significant antibacterial effects against various bacterial strains. The compound's structure allows for interaction with bacterial membranes, disrupting their integrity and leading to cell death .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. For instance, compounds with similar piperazine-thiazole structures have been evaluated for their ability to inhibit cell proliferation in breast cancer models, showing IC50 values in the low micromolar range . The mechanism is believed to involve the induction of apoptosis through caspase activation and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated as a tyrosinase inhibitor, which is relevant in treating conditions like hyperpigmentation. Kinetic studies suggest that it may act as a competitive inhibitor, effectively reducing melanin production .

Case Study 1: Antimicrobial Efficacy

A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

Case Study 2: Anticancer Activity

In a study involving MCF-7 breast cancer cells, this compound was shown to induce apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes.
  • Enzyme Interaction : The thiazole ring may facilitate binding to active sites of enzymes like tyrosinase.
  • Apoptotic Pathway Activation : Induction of stress responses leading to programmed cell death in cancer cells.

Q & A

Basic: What are the standard synthetic routes for (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and a thiazolidinone precursor (e.g., 2-(piperazin-1-yl)thiazol-4(5H)-one) under reflux in 1,4-dioxane with catalytic piperidine. Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency .
  • Catalyst concentration : Piperidine (0.5–1.0 mL per 0.01 mol substrate) accelerates imine formation .
  • Reaction time : 5–9 hours under reflux ensures completion, monitored by TLC .
  • Purification : Recrystallization from 1,4-dioxane or ethanol yields high-purity products .

Advanced: How do structural modifications at the benzylidene or piperazinyl positions influence cytotoxic activity and selectivity?

Answer:

  • Benzylidene substituents : Electron-withdrawing groups (e.g., Cl at 2,4-positions) increase electrophilicity, enhancing interactions with cellular targets like DNA or kinases. Substitutions alter π-π stacking and hydrogen bonding, affecting potency .
  • Piperazinyl modifications : N-alkylation (e.g., isopropyl) improves lipophilicity and blood-brain barrier penetration, while maintaining hydrogen-bonding capacity for target binding .
  • Selectivity : Comparative cytotoxicity assays (e.g., IC50 in WI-38 normal fibroblasts vs. MCF-7 cancer cells) identify selective derivatives. For example, dichlorinated analogs show 10-fold selectivity for cancer cells .

Basic: What in vitro assays are used to evaluate the anticancer potential of this compound?

Answer:

  • Sulforhodamine B (SRB) assay : Quantifies cell viability in cancer lines (e.g., MCF-7, HEPG-2) after 48-hour exposure. Results are normalized to DMSO controls and benchmarked against reference drugs (e.g., CHS-828) .
  • Dose-response curves : IC50 values are calculated using nonlinear regression. For example, IC50 ranges of 2–15 µM indicate moderate to high potency .
  • Normal cell toxicity : Parallel testing in WI-38 fibroblasts ensures compound safety .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines or between studies?

Answer:

  • Cell line heterogeneity : Profile expression levels of putative targets (e.g., topoisomerases) via Western blotting to explain variable responses .
  • Orthogonal assays : Confirm results using apoptosis markers (e.g., Annexin V/PI staining) or caspase-3/7 activation assays .
  • Data normalization : Use Z-score analysis to account for batch effects or plate-to-plate variability .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 5-benzylidene-thiazolidinones) to identify trends in structure-activity relationships .

Basic: What spectroscopic and crystallographic methods confirm the compound’s (Z)-isomer configuration?

Answer:

  • ¹H NMR : The olefinic proton (CH=) in the Z-isomer appears as a singlet at δ 7.8–8.2 ppm due to restricted rotation, with no coupling to adjacent groups .
  • IR spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1600–1620 cm⁻¹ (C=N) confirm the thiazolidinone core .
  • X-ray crystallography : Definitive proof of stereochemistry is achieved via single-crystal analysis, showing dihedral angles <10° between aromatic rings in the Z-configuration .

Advanced: What computational strategies predict the compound’s binding modes to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like hemoglobin subunits (PDB: 1HHO). Key residues (e.g., His143) show hydrogen bonding with the piperazinyl group .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity to guide lead optimization .

Basic: How is the purity of synthesized compounds validated before biological testing?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) confirm >95% purity. Mobile phases often use acetonitrile/water gradients .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .
  • Melting point : Sharp, reproducible melting points (e.g., 210–215°C) indicate homogeneity .

Advanced: What strategies mitigate off-target effects or metabolic instability in preclinical studies?

Answer:

  • Metabolic profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., piperazinyl N-dealkylation). Introduce blocking groups (e.g., cyclopropyl) to stabilize .
  • Selectivity screening : Kinase profiling (e.g., Eurofins KinaseScan) identifies off-target inhibition. Derivatives with >50-fold selectivity for cancer targets are prioritized .
  • Prodrug design : Mask polar groups (e.g., as esters) to enhance bioavailability and reduce premature metabolism .

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